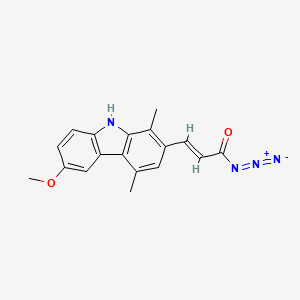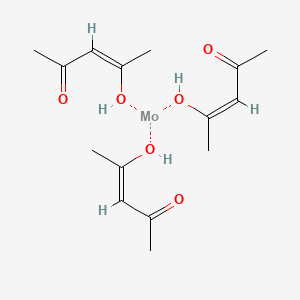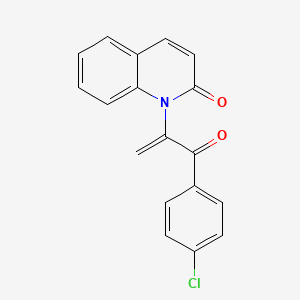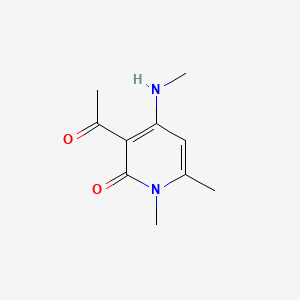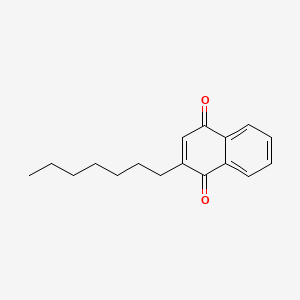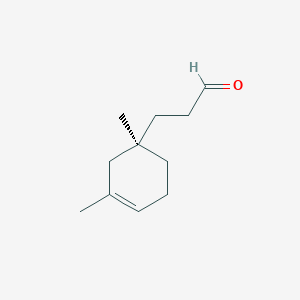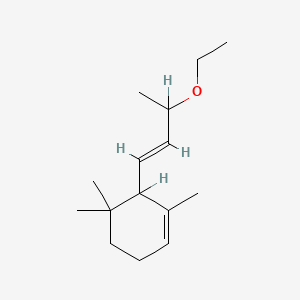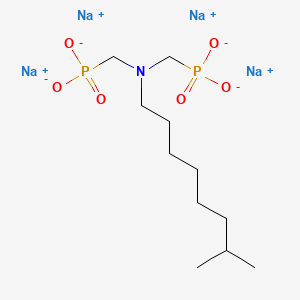
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: is a chemical compound with the molecular formula C11H23NNa4O6P2 and a molar mass of 419.21 g/mol . This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.
Preparation Methods
The synthesis of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification processes. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity.
Chemical Reactions Analysis
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate forms.
Substitution: It can undergo substitution reactions where the isononyl group can be replaced with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex phosphonate compounds.
Biology: It has applications in studying bone resorption and formation due to its similarity to natural pyrophosphate.
Medicine: This compound is investigated for its potential in treating bone-related diseases such as osteoporosis and Paget’s disease.
Industry: It is used in water treatment processes to prevent scale formation and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption . By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, this compound effectively reduces bone degradation. Additionally, it promotes osteoclast apoptosis and decreases the development of osteoclast progenitors .
Comparison with Similar Compounds
((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: can be compared with other bisphosphonates such as:
- Alendronate
- Ibandronate
- Zoledronic acid
- Etidronate
- Pamidronate
These compounds share a similar P-C-P structure but differ in their side chains, which affects their binding affinity and biological activity This compound is unique due to its specific isononyl group, which may confer distinct properties in terms of solubility, stability, and efficacy .
Properties
CAS No. |
94248-82-5 |
|---|---|
Molecular Formula |
C11H23NNa4O6P2 |
Molecular Weight |
419.21 g/mol |
IUPAC Name |
tetrasodium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4Na/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
AGCSDAGAZZEPDF-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


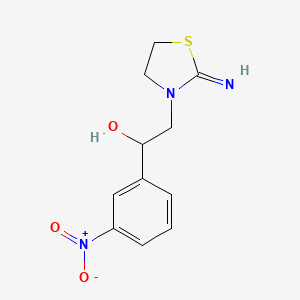
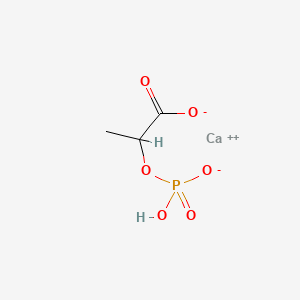

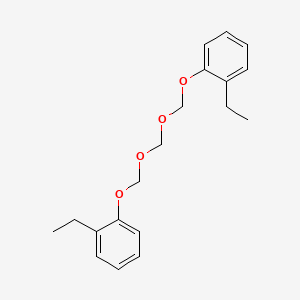
![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
